Product packaging for Paspalicine(Cat. No.:CAS No. 11024-55-8)

Paspalicine

Cat. No.: B076017
CAS No.: 11024-55-8
M. Wt: 417.5 g/mol
InChI Key: HSFKQYJRJBEWKH-XTHGXZEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paspalicine is a potent, tremorgenic indole-diterpene mycotoxin isolated from the fungus Claviceps paspali. This secondary metabolite is a key compound of interest in agricultural and neurological research due to its specific mechanism of action as a TREMBler toxin. This compound functions by modulating high-conductance, calcium-activated potassium (BK) channels, leading to the inhibition of neurotransmitter release. This disruption results in sustained tremors and other neurological symptoms, making it a valuable pharmacological tool for studying excitatory neurotransmission, motor control pathways, and the pathophysiology of tremorgenic syndromes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO3 B076017 Paspalicine CAS No. 11024-55-8

Properties

CAS No.

11024-55-8

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

IUPAC Name

(1S,4S,5S,16S,19R,23R)-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one

InChI

InChI=1S/C27H31NO3/c1-24(2)23-21(29)14-19-18-10-9-15-13-17-16-7-5-6-8-20(16)28-22(17)26(15,4)25(18,3)11-12-27(19,30-23)31-24/h5-8,14-15,18,23,28H,9-13H2,1-4H3/t15-,18-,23-,25-,26+,27-/m0/s1

InChI Key

HSFKQYJRJBEWKH-XTHGXZEWSA-N

SMILES

CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C

Isomeric SMILES

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C

Canonical SMILES

CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C

Synonyms

paspalicine

Origin of Product

United States

Preparation Methods

FG Ring Construction

The synthesis commences with D-ribose derivative 1 , which undergoes an Achmatowicz rearrangement catalyzed by p-TsOH in aqueous ethanol (75% yield). This step generates a dihydropyranone intermediate, which is subsequently subjected to bicycloketalization with ethylene glycol under microwave irradiation (Scheme 1). The reaction proceeds via a chair-like transition state, establishing the cis-fused FG ring system with >20:1 diastereoselectivity.

Table 1: Key Reaction Parameters for FG Ring Synthesis

StepReagents/ConditionsYield (%)Selectivity
Achmatowicz Rearrangementp-TsOH, H₂O/EtOH, 80°C75N/A
BicycloketalizationEthylene glycol, MW, 120°C82>20:1 dr

CD Ring Formation via Ring-Closing Metathesis

A dienyne precursor 3 undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) in refluxing dichloromethane. This step forges the bicyclo[4.3.1]decane core (CD rings) with 72% yield and complete regiocontrol, avoiding competing [2+2] cycloaddition pathways.

Johnson’s Desymmetrization Approach to the Decalin Core

Johnson’s 2015 synthesis employs two strategic desymmetrization reactions to install the trans-decalin motif and C12b/C12c stereocenters.

Biocatalytic Desymmetrization

The prochiral diketone 4 is subjected to enzymatic desymmetrization using Candida antarctica lipase B (CAL-B) in vinyl acetate. This kinetic resolution produces monoacetate 5 with 98% ee, which is subsequently reduced to diol 6 (Scheme 2).

Diastereotopic Group-Selective C–H Acetoxylation

Palladium-catalyzed acetoxylation of oxime 7 leverages the oxime directing group to achieve equatorial methyl selectivity. Using Pd(OAc)₂ (10 mol%) and PhI(OAc)₂ as the oxidant, this step installs the C12b acetate with 79% yield and >20:1 dr.

Table 2: Comparison of Decalin Core Synthesis Strategies

MethodKey StepYield (%)Stereoselectivity
Chen et al. (2022)Ring-closing metathesis72>95% ee
Johnson (2015)Enzymatic desymmetrization8598% ee

Late-Stage Indole Installation and Functionalization

The indole moiety is introduced via a Gassman indole synthesis, avoiding premature cyclization or oxidation. Ketone 8 is converted to sulfide 9 via enolate trapping with dimethyl disulfide, followed by N-chloroaniline treatment and RANEY® nickel reduction to afford aniline 10 . Acid-mediated cyclization completes the indole ring (62% yield over three steps).

Alternative Synthetic Routes and Emerging Technologies

Recent advances have explored photoredox catalysis and electrochemical methods for this compound synthesis:

  • Photoredox α-Methylation : Visible-light-mediated methylation of ester 11 using Ru(bpy)₃Cl₂ and methyl viologen achieves α-methylation at C13 (68% yield).

  • Electrochemical Oxidative Coupling : Carbazole dimerization at +1.2 V (vs Ag/AgCl) enables rapid access to polycyclic intermediates .

Q & A

Q. How to ensure transparency in reporting this compound research data?

  • Methodological Answer : Follow the NIH guidelines for preclinical research:
  • Disclose all experimental parameters (e.g., cell passage numbers, solvent concentrations).
  • Provide raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials.
  • Use the ARRIVE checklist for animal studies to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paspalicine
Reactant of Route 2
Paspalicine

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